molecular formula C19H21FN2O3S B6571536 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-32-0

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571536
CAS No.: 946383-32-0
M. Wt: 376.4 g/mol
InChI Key: PCSMCYRFGOCDMS-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound supplied for research and development purposes. This benzamide derivative features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active compounds . The molecular formula of this compound is C19H21FN2O3S and it has a molecular weight of 376.45 g/mol . The structure incorporates a fluorine atom and a propane-sulfonyl group, modifications that can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Compounds within this structural class are frequently investigated in drug discovery screening for their potential to interact with specific enzymes or receptors . The tetrahydroquinoline scaffold is widely found in nature and in a variety of pharmacologically active compounds, making it a key structure for synthesizing biologically active derivatives . The presence of the sulfonyl group can enhance the compound's stability and may allow it to act as an electrophile in interactions with biological targets . This product is intended for use in laboratory research only. It is strictly for in vitro (outside of living organisms) applications and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-3-4-15-13-17(9-10-18(15)22)21-19(23)14-5-7-16(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMCYRFGOCDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:

β-PhenylethylamidePOCl3,80CReflux, 6 h1,2,3,4-Tetrahydroquinoline(Yield: 70–85%)[6]\text{β-Phenylethylamide} \xrightarrow[\text{POCl}_3, 80^\circ\text{C}]{\text{Reflux, 6 h}} \text{1,2,3,4-Tetrahydroquinoline} \quad (\text{Yield: 70–85\%})

Key parameters:

  • Temperature : 80–100°C

  • Catalyst : POCl₃ or PPA

  • Solvent : Toluene or dichloroethane

Friedländer Annulation

An alternative route employs condensation of 2-aminobenzaldehyde with cyclic ketones:

2-Aminobenzaldehyde+CyclohexanoneHCl, EtOHReflux, 12 hTetrahydroquinoline(Yield: 65–75%)[3]\text{2-Aminobenzaldehyde} + \text{Cyclohexanone} \xrightarrow[\text{HCl, EtOH}]{\text{Reflux, 12 h}} \text{Tetrahydroquinoline} \quad (\text{Yield: 65–75\%})

Sulfonylation with Propane-1-Sulfonyl Chloride

The tetrahydroquinoline amine undergoes sulfonylation to introduce the propane-1-sulfonyl group.

Reaction Conditions

  • Reagents : Propane-1-sulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (RT)

  • Time : 4–6 hours

Mechanism :

R-NH2+Cl-SO2C3H7TEADCMR-NH-SO2C3H7+HCl\text{R-NH}2 + \text{Cl-SO}2-\text{C}3\text{H}7 \xrightarrow[\text{TEA}]{\text{DCM}} \text{R-NH-SO}2-\text{C}3\text{H}_7 + \text{HCl}

Optimization Insights

  • Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

  • Low temperatures (0–5°C) minimize side reactions like over-sulfonylation.

  • Yield : 80–90% after column chromatography (silica gel, hexane/ethyl acetate).

Amidation with 4-Fluorobenzoic Acid Derivatives

The final step involves coupling the sulfonylated intermediate with 4-fluorobenzoic acid or its derivatives.

Acyl Chloride Method

4-Fluorobenzoyl chloride (1.1 equiv) reacts directly with the sulfonamide in the presence of a base:

R-NH2+Cl-CO-C6H4-FDMAP, DCMRT, 3 hR-NH-CO-C6H4-F(Yield: 75–82%)[6]\text{R-NH}2 + \text{Cl-CO-C}6\text{H}4\text{-F} \xrightarrow[\text{DMAP, DCM}]{\text{RT, 3 h}} \text{R-NH-CO-C}6\text{H}_4\text{-F} \quad (\text{Yield: 75–82\%})

Conditions :

  • Base : 4-Dimethylaminopyridine (DMAP) or TEA

  • Solvent : DCM or THF

Carbodiimide-Mediated Coupling

Activation of 4-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Acid+EDC/HOBtActive esterDIPEADMSO, RTAmide(Yield: 70–78%)[5]\text{Acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow[\text{DIPEA}]{\text{DMSO, RT}} \text{Amide} \quad (\text{Yield: 70–78\%})

HATU-Assisted Coupling

For higher yields, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is employed:

Acid+HATUDIPEADMF, 0°C→RTAmide(Yield: 85–90%)[5]\text{Acid} + \text{HATU} \xrightarrow[\text{DIPEA}]{\text{DMF, 0°C→RT}} \text{Amide} \quad (\text{Yield: 85–90\%})

Comparative Analysis of Amidation Methods

Method Reagents Solvent Temperature Yield Advantages
Acyl Chloride4-Fluorobenzoyl ClDCMRT75–82%Rapid, no coupling agent needed
EDC/HOBtEDC, HOBtDMSORT70–78%Mild conditions, avoids acyl chloride
HATUHATU, DIPEADMF0°C→RT85–90%High efficiency, suitable for sensitive substrates

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, NH), 7.21 (d, J = 8.0 Hz, 1H, Quin-H), 3.12–3.08 (m, 2H, CH₂-SO₂), 2.91–2.85 (m, 2H, CH₂-N).

  • HRMS : m/z calculated for C₂₀H₂₀FN₂O₃S [M+H]⁺: 399.1214; found: 399.1218.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 142–144°C .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline ring, potentially forming quinoline derivatives.

  • Reduction: : Reduction could occur at the sulfonyl group or the amide bond, depending on the conditions.

  • Substitution: : Aromatic substitution reactions could take place at the fluorobenzamide ring, depending on the substituents and reagents used.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: : Employing reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Typical reagents include halogens or nitro groups using catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed from These Reactions

Depending on the reaction type, products could range from oxidized quinoline derivatives, reduced amine forms, or substituted aromatic compounds with varied functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules, its unique structure allows for interesting synthetic routes.

  • Biology: : Potentially acts as a ligand for biological targets, offering possibilities in enzyme inhibition or receptor modulation.

  • Medicine: : Could be explored for pharmaceutical applications, particularly in drug design for anti-inflammatory or anti-cancer therapies.

  • Industry: : May serve as an intermediate in the synthesis of specialized materials or advanced polymers.

Mechanism of Action

The mechanism by which the compound exerts its effects

  • Molecular Targets: : Potential targets include enzymes or receptors where the compound could act as an inhibitor or modulator.

  • Pathways Involved: : It may influence signaling pathways involved in cell proliferation or inflammation, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Sulfonyl Group Benzamide/Other Substituents Key Properties/Activity (if available) Reference ID
4-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (Target) 1,2,3,4-Tetrahydroquinoline Propane-1-sulfonyl 4-Fluorobenzamide Not explicitly reported in evidence
3-Chloro-4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide 1,2,3,4-Tetrahydroquinoline Propane-1-sulfonyl 3-Chloro-4-fluorobenzenesulfonamide Sulfonamide group may alter binding kinetics
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 1,2,3,4-Tetrahydroquinoline 4-Methoxybenzenesulfonyl 2-Chloro-6-fluorobenzamide Methoxy group increases hydrophilicity
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 1,2,3,4-Tetrahydroquinoline 4-Fluorophenylsulfonyl 2-Chloro-6-fluorobenzamide RORγ inverse agonist (IC₅₀ < 15 μmol/L)
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide 1,2,3,4-Tetrahydroquinoline Benzoyl 4-Fluorobenzenesulfonamide Aromatic benzoyl group may enhance π-π interactions

Substituent Effects on Activity and Selectivity

  • Sulfonyl Group Variations :

    • Propane-1-sulfonyl (Target): Alkyl sulfonyl groups improve metabolic stability by reducing oxidative degradation compared to aryl-sulfonyl derivatives .
    • Aryl-sulfonyl (e.g., 4-fluorophenyl or 4-methoxyphenyl): These groups may enhance target affinity due to aromatic interactions but could increase susceptibility to CYP450-mediated metabolism .
  • Chloro-fluoro combinations (e.g., 3-chloro-4-fluoro in ) may enhance steric bulk and modulate receptor selectivity .
  • Positional Isomerism: Substitution at the 6-position (Target) versus 7-position () on the tetrahydroquinoline core can drastically alter binding orientation in receptor pockets .

Biological Activity

4-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound features a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group. This unique configuration may contribute to its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity against cholinesterases. For instance, derivatives of 4-fluorobenzoic acid have shown significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are critical enzymes in neurotransmission .

Inhibition Studies

In a study focusing on related compounds, the synthesized derivatives demonstrated varying degrees of inhibition against cholinesterases. The most potent inhibitors had IC50 values comparable to tacrine, a known cholinesterase inhibitor . This suggests that this compound could potentially serve as a lead compound for developing new cholinesterase inhibitors.

Study on Cholinesterase Inhibition

A notable study evaluated the biological activity of several derivatives related to this compound. The results indicated that specific modifications in the chemical structure could enhance inhibitory potency against acetylcholinesterase. The study utilized Ellman's spectrophotometric method to quantify enzyme inhibition and revealed that certain derivatives exhibited selectivity towards acetylcholinesterase over butyrylcholinesterase .

Research Findings

Compound IC50 (μM) Selectivity Notes
4d0.25HighMost active derivative
Tacrine0.30ReferenceKnown cholinesterase inhibitor
4a0.50ModerateComparable to tacrine

Molecular Modeling Studies

Molecular modeling studies have provided insights into the conformational dynamics of these compounds within the active sites of cholinesterases. The studies indicated that while all derivatives maintained an extended conformation in the active site of acetylcholinesterase, they exhibited two primary conformations (bent and extended) in butyrylcholinesterase .

Q & A

Q. How can computational methods predict metabolite formation?

  • Tools :
  • CYP450 Docking : Glide SP predicts oxidation sites (e.g., tetrahydroquinoline C2). Validate with 14^{14}C-labeled compound and LC-radiometric detection .
  • MetaSite : Identifies sulfonyl group hydrolysis as a major clearance pathway, guiding prodrug design .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50_{50} values (0.5–5 µM) may stem from assay conditions (e.g., ionic strength affects PTP1B activity). Standardize buffer composition (25 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.0) and pre-incubation time (10 min) .

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